molecular formula C17H20N6 B14975824 N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14975824
M. Wt: 308.4 g/mol
InChI Key: WAECRKDYSXULOD-UHFFFAOYSA-N
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Description

N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the pyrazolopyrimidine class This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: Functional groups such as the 2,4-dimethylphenyl, methyl, and prop-2-en-1-yl groups are introduced through various organic reactions, including alkylation and acylation.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This includes the use of catalysts, solvents, and temperature control to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Research: The compound is used in various biological studies to understand its effects on cellular processes and molecular pathways.

    Industrial Applications: The compound’s chemical properties make it useful in industrial processes, such as catalysis and the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:

The uniqueness of N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other compounds in the same class.

Properties

Molecular Formula

C17H20N6

Molecular Weight

308.4 g/mol

IUPAC Name

4-N-(2,4-dimethylphenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C17H20N6/c1-5-8-18-17-21-15(13-10-19-23(4)16(13)22-17)20-14-7-6-11(2)9-12(14)3/h5-7,9-10H,1,8H2,2-4H3,(H2,18,20,21,22)

InChI Key

WAECRKDYSXULOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC=C)C)C

Origin of Product

United States

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